1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride
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Overview
Description
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride is a chemical compound known for its role as an enzyme inhibitor. It is particularly noted for inhibiting calcium-ion dependent myosin phosphorylation by myosin light chain kinase and protein kinase C . This compound has a molecular formula of C13H14ClN3O2S·2HCl and a molecular weight of 384.71 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride are myosin light chain kinase (MLC-Kinase) and protein kinase C . These kinases play a crucial role in various cellular processes, including cell division, signal transduction, and regulation of gene expression.
Mode of Action
This compound inhibits the activity of MLC-Kinase and protein kinase C . By doing so, it interferes with the phosphorylation of myosin, a process that is dependent on calcium ions . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Result of Action
The inhibition of MLC-Kinase and protein kinase C by this compound leads to a disruption in calcium-ion dependent myosin phosphorylation . This can have various molecular and cellular effects, depending on the specific roles of these kinases in different cell types.
Preparation Methods
The synthesis of 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and piperazine under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition, particularly those related to calcium signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate kinase activity, which is relevant in various diseases.
Comparison with Similar Compounds
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride can be compared with other similar compounds such as:
HA-100: Another kinase inhibitor with a different substitution pattern on the isoquinoline ring.
KN-93: A well-known calcium/calmodulin-dependent protein kinase II inhibitor.
Axitinib: A tyrosine kinase inhibitor used in cancer therapy. The uniqueness of this compound lies in its specific inhibition of calcium-ion dependent myosin phosphorylation, which is not a common feature among other kinase inhibitors
Properties
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZXYKCJZOLBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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